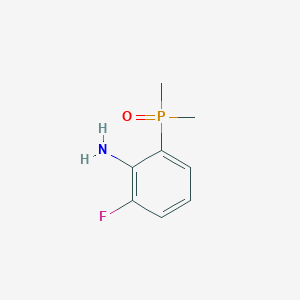
2-(Dimethylphosphoryl)-6-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of dimethylphosphinylmethylamine with appropriate aromatic compounds under controlled conditions . The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., SnCl4) or Brønsted acids (e.g., CF3COOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-(Dimethylphosphinyl)-6-fluorobenzenamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as imine hydrophosphonylation and Kabachnik-Fields reaction, followed by purification techniques like recrystallization .
化学反応の分析
Types of Reactions
2-(Dimethylphosphinyl)-6-fluorobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(Dimethylphosphinyl)-6-fluorobenzenamine can yield phosphine oxides, while reduction can produce phosphines .
科学的研究の応用
2-(Dimethylphosphinyl)-6-fluorobenzenamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with unique properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(Dimethylphosphinyl)-6-fluorobenzenamine involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The fluorine atom may enhance the compound’s stability and reactivity, contributing to its overall biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Dimethylphosphinyl)-6-fluorobenzenamine include:
2-(Dimethylphosphinyl)benzenamine: Lacks the fluorine atom, which may affect its reactivity and stability.
6-Fluorobenzenamine: Lacks the phosphinyl group, resulting in different chemical properties and applications.
Uniqueness
The presence of both the dimethylphosphinyl group and the fluorine atom in 2-(Dimethylphosphinyl)-6-fluorobenzenamine makes it unique. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C8H11FNOP |
|---|---|
分子量 |
187.15 g/mol |
IUPAC名 |
2-dimethylphosphoryl-6-fluoroaniline |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)7-5-3-4-6(9)8(7)10/h3-5H,10H2,1-2H3 |
InChIキー |
UPYYUONHFRSMKU-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)C1=CC=CC(=C1N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


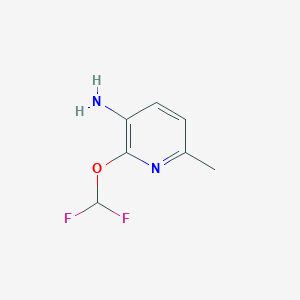
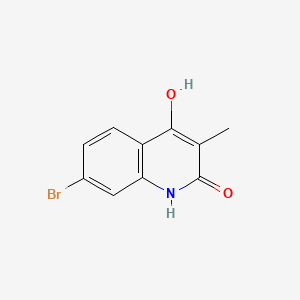
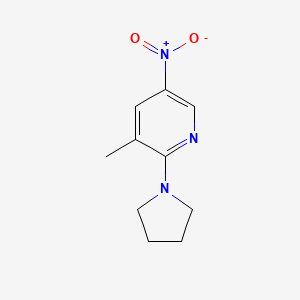
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)
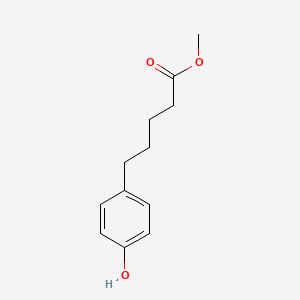
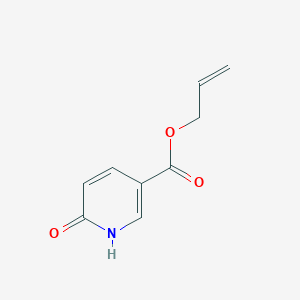

methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
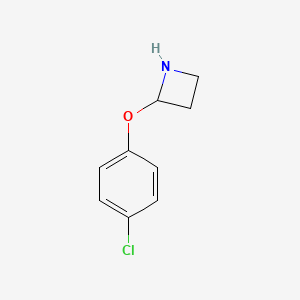
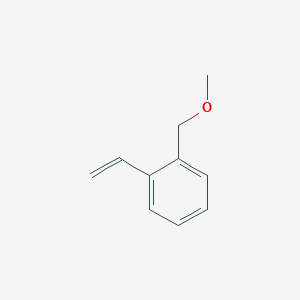
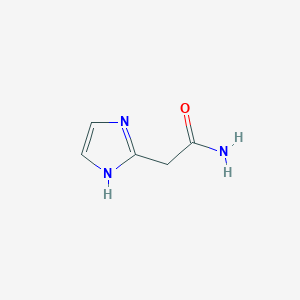
![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)

